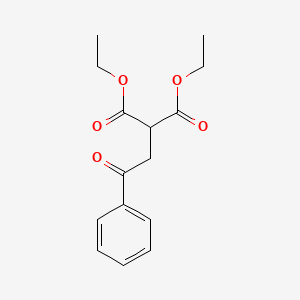
Propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester is a chemical compound with the molecular formula C15H18O5. It is known for its unique structure, which includes a phenyl group attached to a propanedioic acid backbone. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester typically involves the esterification of propanedioic acid with diethyl oxalate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The phenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, (2-oxo-2-phenylethyl)-, dimethyl ester
- Propanedioic acid, (2-oxo-2-phenylethyl)-, dipropyl ester
- Propanedioic acid, (2-oxo-2-phenylethyl)-, dibutyl ester
Uniqueness
Propanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester is unique due to its specific ester groups and phenyl substitution, which confer distinct chemical properties and reactivity. Compared to its analogs, the diethyl ester variant may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
94011-49-1 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
diethyl 2-phenacylpropanedioate |
InChI |
InChI=1S/C15H18O5/c1-3-19-14(17)12(15(18)20-4-2)10-13(16)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
VSNITFFVTRYICI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















